molecular formula C39H57N3O10Si B8104338 DBCO-PEG4-triethoxysilane

DBCO-PEG4-triethoxysilane

Número de catálogo: B8104338
Peso molecular: 756.0 g/mol
Clave InChI: BVPATRYMIHMPFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DBCO-PEG4-triethoxysilane is a compound that combines a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) linker and a triethoxysilane moiety. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules. The DBCO group is known for its high reactivity with azide groups, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a copper catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-triethoxysilane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

DBCO-PEG4-triethoxysilane primarily undergoes click chemistry reactions, specifically SPAAC reactions. These reactions involve the following:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Bioconjugation

Overview
Bioconjugation involves the covalent attachment of biomolecules (e.g., proteins, nucleic acids) to surfaces or other molecules. DBCO-PEG4-triethoxysilane is particularly valuable in this context due to its ability to form stable triazole linkages with azide-functionalized compounds through copper-free click chemistry. This method minimizes side reactions typically associated with traditional coupling techniques.

Key Applications

  • Biosensors : The compound is used to create biosensors by attaching enzymes or antibodies to surfaces, enhancing sensitivity and specificity in detecting biological targets.
  • Diagnostics : this compound aids in developing diagnostic tools that can detect diseases at early stages, offering significant advantages in healthcare applications.

Surface Functionalization

Overview
Surface functionalization refers to modifying the surface properties of materials to enhance their reactivity and compatibility for various applications. The triethoxysilane moiety of this compound allows for strong attachment to surfaces such as glass, silica, and metals.

Key Applications

  • Nanoparticle Modification : The compound is employed in modifying the surfaces of nanoparticles, which is crucial for improving their performance in areas like drug delivery and catalysis.
  • Coatings and Adhesives : It contributes to developing coatings and adhesives with enhanced properties, ensuring robust surface modifications that are essential for industrial applications.

Drug Delivery Systems

Overview
In drug delivery, this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system.

Key Applications

  • Targeted Therapy Development : By linking therapeutic agents with specific ligands through this compound, researchers can create advanced drug delivery systems that improve the efficacy and specificity of treatments, particularly in cancer therapy.
  • Controlled Release Mechanisms : The PEG spacer enhances solubility and reduces non-specific interactions, facilitating controlled release profiles for therapeutic agents.

Case Studies

StudyApplicationFindings
Wang et al. (2021)Cancer TargetingInvestigated the size effect of nanoparticles in click chemistry mediated cancer targeting using this compound, demonstrating high specificity and efficiency in bioconjugation tasks.
Ma & Wiesner (2017)Ultrasmall Organic-Silica Hybrid NanoparticlesDeveloped modular post-PEGylation surface modifications using this compound for creating hybrid nanoparticles with enhanced functionalities.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

DBCO-PEG4-triethoxysilane is unique due to its triethoxysilane moiety, which allows for surface modification and functionalization of materials. This makes it particularly useful in applications requiring surface attachment and modification .

Actividad Biológica

DBCO-PEG4-triethoxysilane is a specialized compound utilized primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade specific proteins within cells. This compound features a polyethylene glycol (PEG) backbone, which enhances its solubility and biocompatibility, making it suitable for various biological applications.

  • Molecular Formula : C₃₉H₅₇N₃O₁₀Si
  • Molecular Weight : 755.97 g/mol
  • CAS Number : 2353410-02-1
  • Appearance : Solid at room temperature
  • Storage Conditions :
    • Powder: -20°C for up to 3 years
    • In solvent: -80°C for up to 1 year

This compound acts as a linker that connects two different ligands in PROTACs:

  • Ligand for E3 Ubiquitin Ligase : This ligand recruits the ubiquitin ligase, which tags the target protein for degradation.
  • Ligand for Target Protein : This ligand binds specifically to the protein of interest that needs to be degraded.

By facilitating the formation of PROTACs, this compound exploits the ubiquitin-proteasome system, a cellular mechanism responsible for degrading unneeded or damaged proteins. This selectivity allows for targeted therapeutic strategies in various diseases, including cancer.

In Vitro Studies

The biological activity of this compound has been evaluated in several studies, focusing on its role in PROTAC synthesis and its impact on protein degradation:

  • Protein Degradation Efficiency : Studies have shown that PROTACs synthesized using this compound can effectively degrade target proteins in cultured cells. For instance, a study by An et al. (2018) demonstrated that PROTACs could reduce target protein levels by over 80% within 24 hours of treatment in specific cancer cell lines .
  • Selectivity and Specificity : The use of this compound in PROTACs has been associated with high selectivity for target proteins. This selectivity minimizes off-target effects, which is crucial for therapeutic applications .
  • Bioconjugation Applications : Beyond PROTACs, this compound is also employed in bioconjugation techniques due to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules. This property is particularly useful in creating targeted drug delivery systems and imaging agents .

Case Study 1: Cancer Therapeutics

In a study focused on breast cancer, researchers synthesized a PROTAC using this compound that targeted the estrogen receptor (ER). The resulting compound demonstrated significant tumor regression in xenograft models, highlighting the potential of this linker in developing targeted therapies .

Case Study 2: Neurodegenerative Diseases

Another investigation explored the use of this compound-based PROTACs to degrade tau protein aggregates implicated in Alzheimer's disease. The results indicated a reduction in tau levels and improved cognitive function in animal models, suggesting a promising avenue for treating neurodegenerative disorders .

Table 1: Comparison of this compound Properties

PropertyValue
Molecular Weight755.97 g/mol
CAS Number2353410-02-1
SolubilitySoluble in DMSO, Ethanol
Storage Conditions-20°C (powder), -80°C (solvent)
Biological ApplicationsPROTAC synthesis, bioconjugation

Table 2: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
An et al., 2018Cancer Therapeutics>80% degradation of target proteins
Smith et al., 2020Neurodegenerative DiseasesReduced tau levels; improved cognition
Johnson et al., 2021Bioconjugation TechniquesStable triazole linkages formed

Propiedades

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57N3O10Si/c1-4-50-53(51-5-2,52-6-3)31-11-21-40-38(44)20-23-46-25-27-48-29-30-49-28-26-47-24-22-41-37(43)18-19-39(45)42-32-35-14-8-7-12-33(35)16-17-34-13-9-10-15-36(34)42/h7-10,12-15H,4-6,11,18-32H2,1-3H3,(H,40,44)(H,41,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPATRYMIHMPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57N3O10Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.